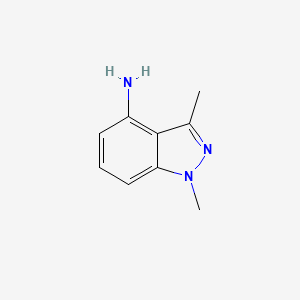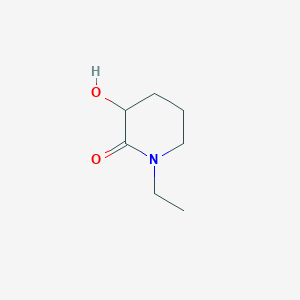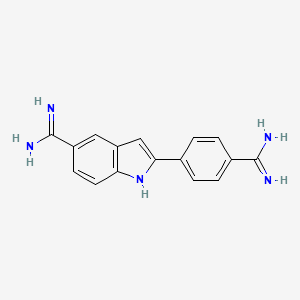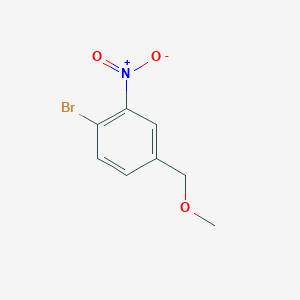
Methyl 4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reactants: Azides and alkynes
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, is common to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Triazole-4-carboxylate
- 4-(Cyanomethyl)-1H-1,2,3-triazole
- Methyl 1H-1,2,3-triazole-5-carboxylate
Uniqueness
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
methyl 5-(cyanomethyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-4(2-3-7)8-10-9-5/h2H2,1H3,(H,8,9,10) |
Clé InChI |
SRCZLVCTJNOADN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNN=C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)




